Structural and Analytical Profiling of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: A Technical Whitepaper
Structural and Analytical Profiling of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: A Technical Whitepaper
Executive Summary
In the rigorous landscape of pharmaceutical manufacturing, the control of active pharmaceutical ingredient (API) impurities is paramount for ensuring drug safety and efficacy. rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS: 127017-74-7) is a critical process-related impurity encountered during the synthesis of Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI)[1]. Designated in pharmacopeial monographs as an essential reference standard (often categorized under Paroxetine Impurity B or Related Compound A/G depending on the specific pharmacopeia), this compound requires precise analytical tracking to ensure batch integrity[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic origins, and the self-validating analytical protocols required for its quantification.
Chemical Architecture & Physicochemical Properties
The structural hallmark of the Paroxetine API is its 4-fluorophenyl group, which imparts high lipophilicity and metabolic stability. In rac-trans-4-Defluoro-4-methoxy Paroxetine, this highly electronegative fluorine atom is replaced by an electron-donating methoxy (-OCH3) group[2]. This substitution fundamentally alters the molecule's electron density distribution and steric bulk, increasing the molecular weight compared to Paroxetine's base mass[2].
| Property | Value |
| IUPAC Name | (3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine Hydrochloride |
| CAS Number | 127017-74-7 |
| Molecular Formula | C20H24ClNO4 |
| Molecular Weight (Salt) | 377.86 g/mol |
| Molecular Weight (Free Base) | 341.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Key Structural Variance | 4-methoxy substitution replacing the 4-fluoro group |
(Data synthesized from established chemical reference standard catalogs[3],[1])
Mechanistic Origins in Synthesis (Causality)
Understanding the genesis of this impurity is critical for process optimization and root-cause analysis during API manufacturing. The formation of rac-trans-4-Defluoro-4-methoxy Paroxetine typically arises from two primary mechanistic pathways:
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Raw Material Contamination: The construction of the Paroxetine piperidine core frequently utilizes a Grignard addition involving 1-bromo-4-fluorobenzene. If this starting material is contaminated with 4-bromoanisole, the resulting Grignard reagent will inadvertently introduce a 4-methoxyphenyl moiety into the piperidine scaffold, directly yielding the methoxy impurity after subsequent deprotection and salt formation[2].
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Nucleophilic Aromatic Substitution (SNAr): During synthetic steps involving strong bases or methanolic solvents (e.g., sodium methoxide), the highly activated fluorine atom on the para-position of the phenyl ring can undergo an SNAr reaction. The methoxide ion acts as a nucleophile, displacing the fluoride leaving group to form the 4-methoxy derivative.
Synthetic origins and analytical detection workflow for Paroxetine Impurity B.
Analytical Workflows & Self-Validating Protocols
To ensure pharmaceutical integrity, Quality Control (QC) laboratories must employ highly specific chromatographic methods. The following step-by-step RP-HPLC/LC-MS protocol is designed as a self-validating system to isolate and quantify the methoxy impurity against the Paroxetine API.
Step 1: Sample Preparation & Extraction
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Action: Dissolve the Paroxetine API batch in a diluent of Methanol:Water (50:50 v/v) to achieve a concentration of 1.0 mg/mL. Prepare a reference standard of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride at 0.001 mg/mL (representing a 0.1% specification limit).
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Causality: The hydrochloride salts of both the API and the impurity exhibit excellent solubility in aqueous-organic mixtures. The 0.1% standard acts as a self-validating threshold marker, ensuring the system's limit of quantification (LOQ) aligns with ICH Q3A compliance standards.
Step 2: Reversed-Phase HPLC Separation
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Action: Inject 10 µL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a gradient mobile phase consisting of an aqueous buffer (0.05M Potassium dihydrogen phosphate, pH adjusted to 3.0) and Acetonitrile.
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Causality: The choice of a C18 column and acidic pH is highly deliberate. The basic piperidine nitrogen (pKa ~9.9) must be fully protonated to prevent peak tailing. The structural difference between the 4-fluoro (API) and 4-methoxy (Impurity) groups dictates their hydrophobic interactions with the C18 stationary phase. The methoxy group introduces a polar, electron-donating shift, leading to a distinct relative retention time (RRT) compared to the main Paroxetine peak, ensuring baseline resolution[2].
Step 3: Orthogonal Detection via LC-MS
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Action: Couple the HPLC to a single quadrupole or Time-of-Flight (TOF) mass spectrometer operating in Electrospray Ionization positive mode (ESI+). Monitor the[M+H]+ ion at m/z 342.4 for the impurity and m/z 330.4 for Paroxetine.
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Causality: UV detection alone (typically monitored at 235 nm) is susceptible to matrix interference. Mass spectrometry provides absolute structural confirmation. The mass shift of +12 Da (resulting from replacing the -F atom with an -OCH3 group) provides a self-validating orthogonal check that the integrated peak is indeed the defluoro-methoxy derivative[2],[1].
Pharmacological & Regulatory Implications
The presence of rac-trans-4-Defluoro-4-methoxy Paroxetine is not merely a chemical curiosity; it carries tangible pharmacological implications. The substitution of fluorine with a methoxy group replaces a highly lipophilic, electron-withdrawing atom with a polar, electron-donating moiety[2]. This alteration can significantly reduce the molecule's binding affinity to the serotonin transporter (SERT), diminishing its intended efficacy. Furthermore, structural analogs of this nature have been noted for potential off-target interactions, including acting as calcium overload blockers in brain cells[4]. Consequently, regulatory agencies strictly mandate its quantification using certified reference standards to maintain the therapeutic index and safety profile of the final drug product[2].
References
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Title: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride | CAS 127017-74-7 Source: Veeprho URL: [Link]
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Title: paroxetine hydrochloride hemihydrate and its Impurities Source: Pharmaffiliates URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride | 1217655-87-2 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. rac-trans-4-Desfluoro-4-methoxy Paroxetine Hydrochloride CAS 127017-74-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
